

Biological Effects of Trilinolein Across Cell Lines

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Compound Focus: Trilinolein

CAS No.: 537-40-6

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Cell Line / Model	Biological Effects of Trilinolein (TL)	Key Findings / Output Parameters	Concentration / Dose	Citation
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| **RAW 264.7 (Mouse macrophages)** | Potent anti-inflammatory effects | Concentration-dependent **inhibition of NO, TNF- α , IL-1 β , IL-6. Suppressed protein expression** of iNOS, COX-2, NF- κ B, I κ B α , and MAPKs. | Treated with different concentrations alongside LPS stimulation [1] | | **Neonatal Rat Cardiomyocytes** | Protection against **cardiomyocyte hypertrophy** | Inhibited ET-1-induced **protein synthesis** ([3H]leucine incorporation). Suppressed **β -myosin heavy chain (β -MyHC) promoter activity**. Reduced **intracellular ROS generation**. | 1 and 10 μ M [2] | | **In Vivo Model (Mouse Paw Edema)** | Anti-inflammatory effects | **Decreased paw edema**. Lowered **MDA level** (indicator of lipid peroxidation). Reduced serum **NO and TNF- α** levels. Decreased Carr-induced **iNOS and COX-2** expressions in the paw. | Administered after λ -Carr injection [1] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies used in the key experiments.

Anti-Inflammatory Effects in RAW 264.7 Macrophages [1]

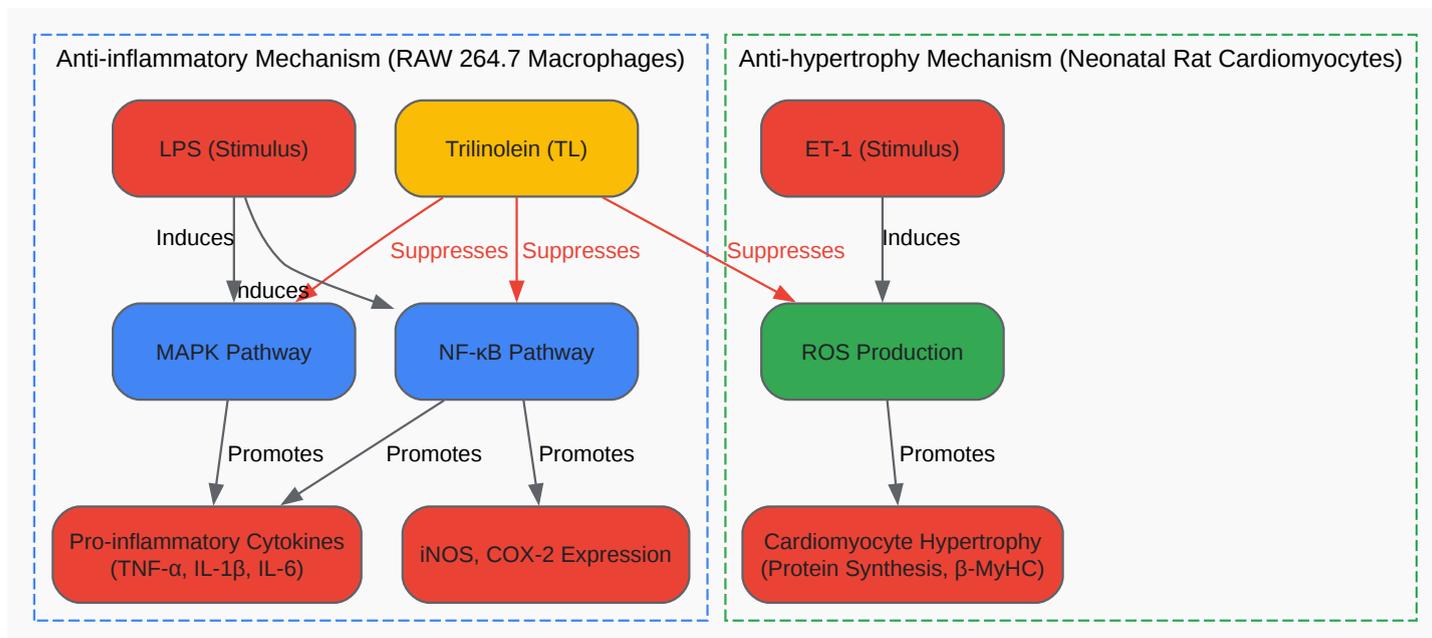
- **Cell Culture & Treatment:** RAW 264.7 mouse macrophage cells were stimulated with **Lipopolysaccharide (LPS)** to induce inflammation. Cells were treated with different concentrations of **trilinolein** alongside LPS.
- **Key Assays:**
 - **Cytokine Measurement:** NO production was measured using Griess reagent. TNF- α , IL-1 β , and IL-6 levels were also detected.
 - **Protein Analysis:** Western blotting was performed to analyze the expression levels of iNOS, COX-2, NF- κ B, I κ B α , and MAPK pathway proteins.
- **Outcome Measurement:** The suppression of pro-inflammatory cytokines and key signaling proteins demonstrated TL's mechanism of action via the **NF- κ B and MAPK pathways**.

Anti-Hypertrophic Effects in Neonatal Rat Cardiomyocytes [2]

- **Cell Culture & Treatment:** Primary cardiomyocytes from neonatal rats were stimulated with **Endothelin-1 (ET-1, 10 nM)** to induce hypertrophy.
- **Key Assays:**
 - **Protein Synthesis:** Measured via **[3H]leucine incorporation**.
 - **Hypertrophy Marker:** **β -myosin heavy chain (β -MyHC) promoter activity** was assessed.
 - **Oxidative Stress:** Intracellular ROS levels were quantified using the redox-sensitive fluorescent dye **2',7'-dichlorofluorescein diacetate (DCFH-DA)**.
- **Outcome Measurement:** **Trilinolein** inhibited ET-1-induced hypertrophy by reducing ROS and downstream signaling, highlighting its **antioxidant mechanism**.

Signaling Pathways of Trilinolein's Effects

The experimental data from the studies reveal that **trilinolein** exerts its effects through specific molecular pathways. The diagram below summarizes these mechanisms.



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Research Implications and Future Directions

The existing data robustly demonstrates **trilinolein's** potential, particularly as an **anti-inflammatory and cardioprotective agent**. However, its biological profile remains incomplete.

- **Mechanistic Insight:** The current evidence strongly suggests that **trilinolein's** primary mechanisms involve the **suppression of the NF-κB and MAPK signaling pathways** to reduce inflammation, and the **scavenging of reactive oxygen species (ROS)** to protect cardiomyocytes [1] [2].
- **Knowledge Gaps:** A comprehensive comparison guide is limited by the lack of published studies on a wider array of cell lines. Critical areas for future research include investigating its effects on:
 - **Human cell lines and primary cells** (e.g., primary hepatocytes [3]).
 - **Metabolic diseases**, given the established link between inflammation, oxidative stress, and conditions like MASLD [4].
 - **3D cell culture models** [5], which may provide more physiologically relevant data for drug development.

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